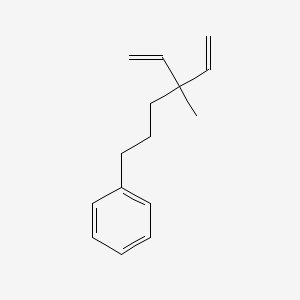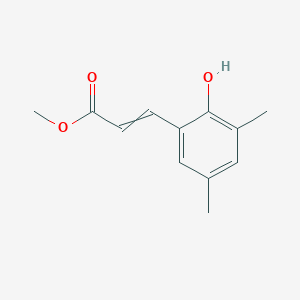
Methyl 3-(2-hydroxy-3,5-dimethylphenyl)prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(2-hydroxy-3,5-dimethylphenyl)prop-2-enoate is an organic compound with a molecular formula of C12H14O3 It is a derivative of cinnamic acid, where the phenyl ring is substituted with two methyl groups and a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-hydroxy-3,5-dimethylphenyl)prop-2-enoate typically involves the esterification of 3-(2-hydroxy-3,5-dimethylphenyl)prop-2-enoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of solid acid catalysts in these reactors can also enhance the efficiency of the esterification process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-(2-hydroxy-3,5-dimethylphenyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the prop-2-enoate moiety can be reduced to form the corresponding saturated ester.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the double bond.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used to convert the hydroxyl group to a chloro group.
Major Products Formed
Oxidation: Formation of 3-(2-oxo-3,5-dimethylphenyl)prop-2-enoate.
Reduction: Formation of methyl 3-(2-hydroxy-3,5-dimethylphenyl)propanoate.
Substitution: Formation of methyl 3-(2-chloro-3,5-dimethylphenyl)prop-2-enoate.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(2-hydroxy-3,5-dimethylphenyl)prop-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound for drug development.
Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.
Wirkmechanismus
The mechanism of action of Methyl 3-(2-hydroxy-3,5-dimethylphenyl)prop-2-enoate involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 3-(3-methylphenyl)prop-2-enoate
- Methyl 3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate
- Methyl 2,2-dimethyl-3-hydroxypropionate
Uniqueness
Methyl 3-(2-hydroxy-3,5-dimethylphenyl)prop-2-enoate is unique due to the specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. The presence of both hydroxyl and methyl groups enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound in various research and industrial applications.
Eigenschaften
CAS-Nummer |
178765-48-5 |
|---|---|
Molekularformel |
C12H14O3 |
Molekulargewicht |
206.24 g/mol |
IUPAC-Name |
methyl 3-(2-hydroxy-3,5-dimethylphenyl)prop-2-enoate |
InChI |
InChI=1S/C12H14O3/c1-8-6-9(2)12(14)10(7-8)4-5-11(13)15-3/h4-7,14H,1-3H3 |
InChI-Schlüssel |
IPSMPCHVGUENEX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C=CC(=O)OC)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-fluoro-N-[(4-nitrophenyl)methyl]-7H-purin-6-amine](/img/structure/B14265739.png)
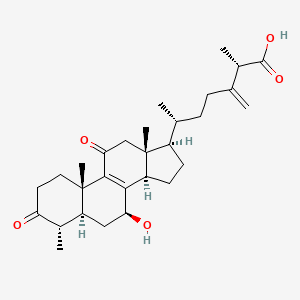
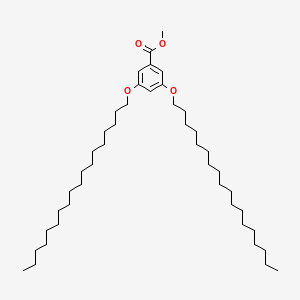
![5'-O-{Hydroxy[(morpholin-4-yl)oxy]phosphoryl}uridine](/img/structure/B14265763.png)
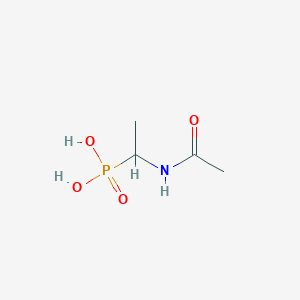
![Morpholine, 4-[(1,3-diphenyl-1H-pyrazol-4-yl)carbonyl]-](/img/structure/B14265770.png)
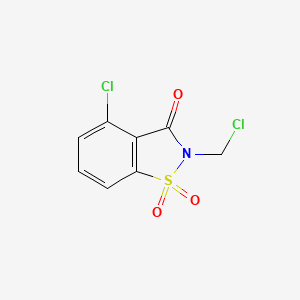
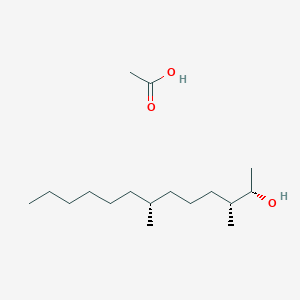

![1-[2-(Diphenylphosphoryl)octan-2-yl]cyclobutan-1-ol](/img/structure/B14265778.png)

![5-{2-[3-(Benzyloxy)-4-methoxyphenyl]ethenyl}-1,2-oxazole](/img/structure/B14265788.png)
